molecular formula C18H12AuClF3P+ B13790620 Chloro-tris(4-fluorophenyl)phosphanium;gold CAS No. 53230-28-7

Chloro-tris(4-fluorophenyl)phosphanium;gold

Cat. No.: B13790620
CAS No.: 53230-28-7
M. Wt: 548.7 g/mol
InChI Key: KIAWCGYXDMTLES-UHFFFAOYSA-N
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Description

Chloro-tris(4-fluorophenyl)phosphanium;gold is a chemical compound with the molecular formula C₁₈H₁₂AuClF₃P. It is known for its unique structure, which includes a gold atom coordinated to a phosphorus atom and three 4-fluorophenyl groups, along with a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-tris(4-fluorophenyl)phosphanium;gold typically involves the reaction of tris(4-fluorophenyl)phosphine with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the gold compounds and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .

Mechanism of Action

The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro-tris(4-fluorophenyl)phosphanium;gold is unique due to the specific electronic and steric effects imparted by the 4-fluorophenyl groups. These effects can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .

Biological Activity

Chloro-tris(4-fluorophenyl)phosphanium;gold is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its efficacy against various pathogens and cancer cells.

1. Chemical Structure and Synthesis

This compound is a gold(I) complex that incorporates a phosphine ligand, tris(4-fluorophenyl)phosphine. The molecular formula is C18H12F3PC_{18}H_{12}F_3P, with a molecular weight of approximately 316.26 g/mol. The synthesis typically involves the reaction of gold salts with the phosphine ligand under controlled conditions to yield the desired complex.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes involved in redox reactions. Gold(I) complexes have been shown to inhibit thioredoxin reductase, an enzyme critical for maintaining redox balance in cells, which can lead to increased oxidative stress and subsequent cell death in pathogens or cancer cells .

3.1 Antimicrobial Activity

Recent studies have demonstrated that gold(I) phosphine complexes exhibit significant activity against Trichomonas vaginalis, the causative agent of trichomoniasis. For instance, modifications in the phosphine ligands have led to compounds with improved selectivity and potency against this protozoan while minimizing toxicity to human cells .

Table 1: Antimicrobial Efficacy of Gold(I) Phosphine Complexes

CompoundTarget OrganismIC50 (µM)Selectivity Index
AuranofinT. vaginalis0.51.9
Compound 4T. vaginalis0.28.6
Compound 10T. foetus0.3Not specified

3.2 Anticancer Activity

Gold(I) complexes have also been investigated for their anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that these compounds can induce apoptosis through reactive oxygen species (ROS) production and inhibition of key signaling pathways like Notch-AKT .

Table 2: Cytotoxicity of Gold(I) Complexes Against Breast Cancer Cells

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48h
ZQL-4cMCF-72.961.06
ZQL-4cMDA-MB-2310.800.67
ZQL-4cSK-BR-31.210.79

4. Case Studies

In a murine model of trichomonad infection, compounds derived from this compound demonstrated significant efficacy in reducing parasite load following treatment . In another study focusing on breast cancer, ZQL-4c was shown to effectively induce apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted therapy .

Properties

CAS No.

53230-28-7

Molecular Formula

C18H12AuClF3P+

Molecular Weight

548.7 g/mol

IUPAC Name

chloro-tris(4-fluorophenyl)phosphanium;gold

InChI

InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1;

InChI Key

KIAWCGYXDMTLES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au]

Origin of Product

United States

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